N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide
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Overview
Description
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role in various scientific research fields.
Preparation Methods
The synthesis of N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the thiophene ring, which can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Formation of the Amide Bond: The next step involves the formation of the amide bond between the thiophene ring and the propanamido group. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the p-Tolylthio Group: The p-tolylthio group can be introduced through a nucleophilic substitution reaction, where a p-tolylthiol reacts with an appropriate leaving group on the propanamido moiety.
Methylation: Finally, the methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in biological studies to understand its interactions with various enzymes and receptors, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Dorzolamide: Used as an anti-glaucoma agent.
Tioconazole: Used as an antifungal agent.
These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
N-methyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-3-5-12(6-4-11)21-10-8-14(19)18-16-13(7-9-22-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACFRYNJPUQAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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